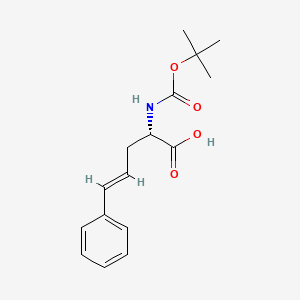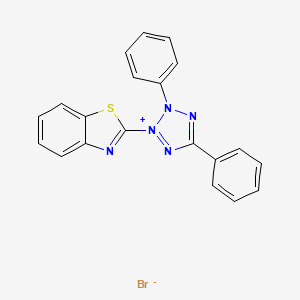
2-(2-Benzothiazolyl)-3,5-diphenyltetrazolium Bromide
Overview
Description
Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives and metal complexes possess a wide range of pharmacological properties and high degree of structural diversity . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .
Synthesis Analysis
Benzothiazoles are synthesized via several methods, including the condensation of ortho-aminobenzenethiols with carboxylic acid derivatives, the radical cyclisation of thioacylbenzanilides, or the base-induced cyclization of the corresponding ortho-haloanilides . A novel method for the synthesis of 2-arylbenzothiazole derivatives using 2-bromo benzothiazole and phenylboronic acid pinacol ester catalyzed by Pd (dppf)Cl 2 CH 2 Cl 2 in the presence of K 2 CO 3 and DMF has been reported .Molecular Structure Analysis
The molecular formula of 2-(2-Benzothiazolyl)-3,5-diphenyltetrazolium Bromide is C__2__0H__1__4BrN__5S and its molecular weight is 436.33 .Chemical Reactions Analysis
2-aminothiophenol is a multipurpose moiety having two functional groups amine (-NH 2) and thiol (-SH). It is used as a substrate for several organic transformations due to extensive biological activities .Physical And Chemical Properties Analysis
2-(2-Benzothiazolyl)-3,5-diphenyltetrazolium Bromide is a solid at 20 degrees Celsius and is light sensitive .Scientific Research Applications
Cell Viability and Proliferation Assays
2-(2-Benzothiazolyl)-3,5-diphenyltetrazolium Bromide is related to compounds used in cell viability assays, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS. These assays are crucial for assessing cell proliferation and cytotoxicity, providing insights into the effects of various substances on cell growth. The principle behind these assays is the reduction of the tetrazolium compound to formazan by metabolically active cells, indicating cell viability. A notable development in this area is the use of MTS, a tetrazolium compound that, when used with phenazine methosulfate (PMS), forms a water-soluble formazan product, facilitating easier measurement of cell viability without the need for solubilization steps (Cory, Owen, Barltrop, & Cory, 1991).
Enzyme Activity Determination
Another application is in enzymatic assays, such as the measurement of lactate dehydrogenase activity. The synthesis of new tetrazolium salts that produce water-soluble formazans upon reduction has been applied in the spectrophotometric determination of enzyme activities, offering a convenient and sensitive method for these measurements (Shiga, Saito, Ueno, & Kina, 1984).
Anticancer Activity Screening
Compounds structurally related to 2-(2-Benzothiazolyl)-3,5-diphenyltetrazolium Bromide have been synthesized and evaluated for their anticancer activities. For instance, benzothiazole and benzoxazole derivatives have been assessed for their antitumor activities against human breast cancer cell lines using MTT cell viability analysis. This highlights the role of tetrazolium-based compounds in the development and screening of new anticancer agents (Abdelgawad, Belal, Omar, Hegazy, & Rateb, 2013).
Chemosensitivity Testing
The MTT assay, utilizing the reduction of tetrazolium compounds to measure cell viability, also finds application in chemosensitivity testing. This approach has been used to direct chemotherapy treatments for patients with gastric cancer, although further randomized controlled trials are needed to confirm its clinical value (Wu, Zhu, Zhang, Shen, & Zhang, 2008).
Mechanism of Action
Target of Action
Benzothiazole derivatives are known to interact with a variety of biological targets due to their structural diversity . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .
Mode of Action
Changes in the functional group at the 2nd position of the benzothiazole ring can induce significant changes in the biological activity of compounds .
Biochemical Pathways
Benzothiazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-bacterial, anti-fungal, anti-oxidant, anti-microbial, anti-proliferative, anti-convulsant, and many others .
Action Environment
The synthesis of benzothiazole derivatives has been carried out in the context of green chemistry, suggesting that environmental factors may play a role in the synthesis and action of these compounds .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(3,5-diphenyltetrazol-2-ium-2-yl)-1,3-benzothiazole;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N5S.BrH/c1-3-9-15(10-4-1)19-22-24(16-11-5-2-6-12-16)25(23-19)20-21-17-13-7-8-14-18(17)26-20;/h1-14H;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDDIVAXZYQIKN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN([N+](=N2)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Benzothiazolyl)-3,5-diphenyltetrazolium Bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



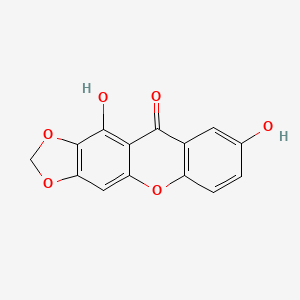

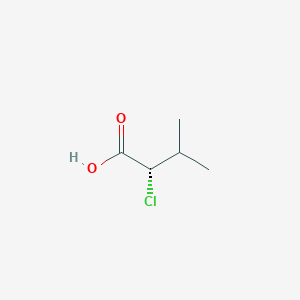
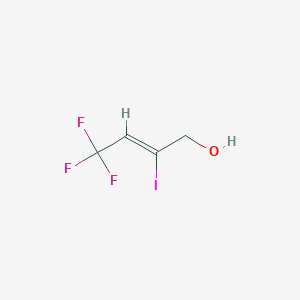
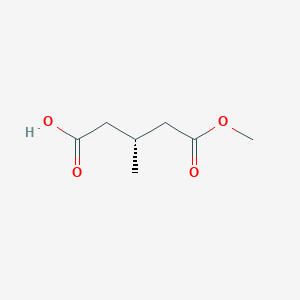
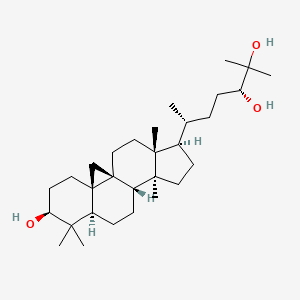

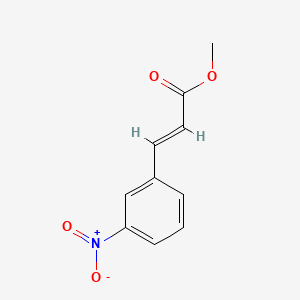
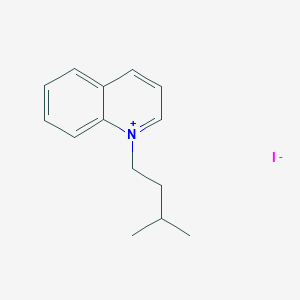

![methyl (4S,5Z,6S)-4-[2-[[(3R,4R,5S,6S)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-2-oxoethyl]-5-ethylidene-6-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B1631083.png)
![(2R)-2-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1631087.png)
![Pyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1631089.png)
